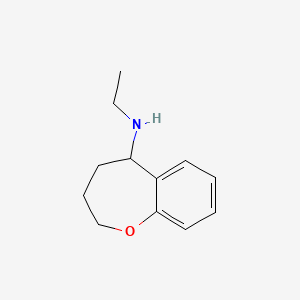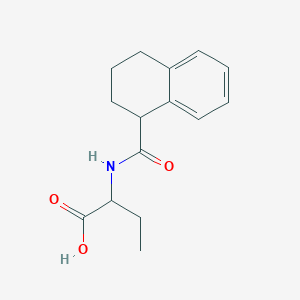
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, also known as TBNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBNB is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon that is commonly used as a starting material in organic synthesis. TBNB has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid acts as an inhibitor of specific enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. By inhibiting these enzymes, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can reduce the synthesis of fatty acids and triglycerides, leading to a decrease in lipid accumulation in cells. Additionally, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to modulate the expression of genes involved in inflammation and immune function, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of lipid synthesis, the modulation of gene expression, and the regulation of inflammation and immune function. 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid in scientific research is its ability to selectively inhibit specific enzymes involved in lipid metabolism, making it a useful tool for studying the regulation of lipid metabolism in cells. However, one limitation of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid is its potential toxicity, as high doses of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for research involving 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, including the investigation of its potential as a treatment for obesity and related metabolic disorders, the elucidation of its mechanism of action in the regulation of gene expression, and the development of more selective and less toxic derivatives of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid for therapeutic applications.
Synthesemethoden
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can be synthesized using a variety of methods, including the reaction of tetrahydronaphthalene with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ammonia to yield 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid. Other methods of synthesis include the use of alternative starting materials and different catalysts.
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of neurological disorders. 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to inhibit the activity of enzymes involved in lipid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to modulate the expression of genes involved in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13(15(18)19)16-14(17)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOUIVUYZXMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

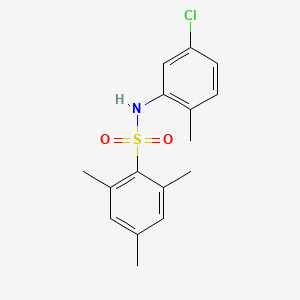



![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
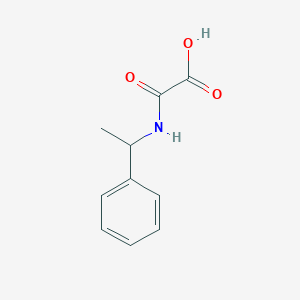

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
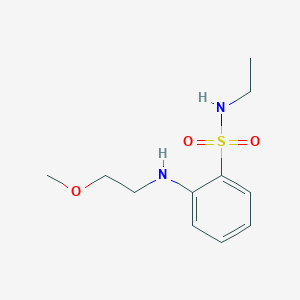
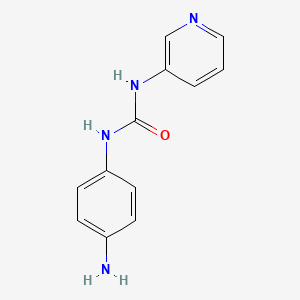
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
